tetranor-PGAM -

tetranor-PGAM

Catalog Number: EVT-1469749
CAS Number:
Molecular Formula: C16H22O6
Molecular Weight: 310.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tetranor-PGAM is an oxo carboxylic acid.

Tetranor-PGDM

Compound Description: Tetranor-prostaglandin D metabolite (tetranor-PGDM) is a major urinary metabolite of prostaglandin D2 (PGD2) []. It is more abundant in urine than other PGD2 metabolites, such as 11β-PGF2α and 2,3-dinor-11β-PGF2α []. Tetranor-PGDM levels can be used to monitor PGD2 biosynthesis in both mice and humans []. Elevated levels of tetranor-PGDM have been linked to diseases like food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma []. Studies have also investigated its potential as a biomarker for assessing inflammatory diseases like COPD [] and disease severity in cystic fibrosis [].

Tetranor-PGEM

Compound Description: Tetranor-prostaglandin E metabolite (tetranor-PGEM) is a urinary metabolite of prostaglandin E2 (PGE2) []. Like tetranor-PGDM, it serves as a valuable biomarker for assessing PGE2 production in vivo []. Increased levels of tetranor-PGEM have been detected in patients with COPD compared to healthy individuals [].

2,3-dinor-11β-PGF2α

Compound Description: 2,3-Dinor-11β-PGF2α is another urinary metabolite of prostaglandin D2 (PGD2) []. Although less abundant than tetranor-PGDM, it can also serve as a biomarker for PGD2 production []. Levels of 2,3-dinor-11β-PGF2α, along with tetranor-PGDM, are elevated in response to inflammation and subsequently decrease during the resolution phase [].

11β-PGF2α

Compound Description: 11β-PGF2α is a metabolite of prostaglandin D2 (PGD2) []. It is found in lower concentrations in urine compared to other PGD2 metabolites [].

Overview

Tetranor-PGAM, also known as tetranor-prostaglandin A metabolite, is a significant compound in the study of eicosanoids, which are bioactive lipids derived from arachidonic acid. These compounds play crucial roles in various physiological processes, including inflammation and immune responses. Tetranor-PGAM is primarily recognized for its potential as a biomarker in clinical settings, particularly in the assessment of diabetic nephropathy and other inflammatory conditions .

Source and Classification

Tetranor-PGAM is classified under prostaglandin metabolites, specifically derived from the metabolism of prostaglandin E2. It is synthesized through enzymatic pathways involving cyclooxygenase enzymes and is often analyzed in biological samples such as urine and plasma to evaluate inflammatory states and disease progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of tetranor-PGAM typically involves several steps that include the extraction of prostaglandins from biological materials followed by chemical transformations. The most common methods for synthesizing tetranor-PGAM include:

  1. Extraction: Prostaglandins are extracted from biological fluids using solid-phase extraction techniques.
  2. Hydrolysis: This step involves breaking down complex lipid structures to release free fatty acids and prostaglandins.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to purify tetranor-PGAM from other metabolites .

Technical details indicate that specific conditions must be maintained during synthesis to ensure the stability of tetranor-PGAM, including controlled temperatures and pH levels.

Molecular Structure Analysis

Structure and Data

The molecular structure of tetranor-PGAM can be represented by its chemical formula, which reflects its complex arrangement of carbon, hydrogen, and oxygen atoms. The structure features multiple functional groups characteristic of prostaglandin metabolites:

  • Chemical Formula: C₁₉H₃₄O₄
  • Molecular Weight: 318.47 g/mol

This structure includes several hydroxyl groups, ketones, and a cyclopentane ring typical of prostaglandins, contributing to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Tetranor-PGAM undergoes various chemical reactions that are critical for its function:

  1. Enzymatic Conversion: It is formed through the enzymatic action of cyclooxygenases on arachidonic acid.
  2. Metabolic Pathways: Once synthesized, tetranor-PGAM can be further metabolized into other eicosanoids or conjugated with glucuronic acid for excretion.

These reactions are essential for regulating inflammatory responses in the body, highlighting the compound's role in biochemical pathways .

Mechanism of Action

Process and Data

Tetranor-PGAM exerts its effects primarily through interaction with specific receptors involved in inflammatory signaling pathways. Its mechanism includes:

  • Receptor Binding: It may bind to prostaglandin receptors (such as EP receptors), influencing downstream signaling cascades that modulate inflammation.
  • Regulation of Gene Expression: Tetranor-PGAM can affect the expression of genes involved in inflammatory responses, thereby altering cellular behavior in tissues affected by inflammation.

Data supports its role as a biomarker for conditions like diabetic nephropathy, where it helps discriminate between different stages of disease severity based on urinary concentrations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tetranor-PGAM exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or high temperatures.

These properties are crucial for its application in laboratory analyses and clinical diagnostics .

Applications

Scientific Uses

Tetranor-PGAM has several applications in scientific research and clinical diagnostics:

  • Biomarker for Disease: It is utilized as a biomarker for assessing renal function and monitoring diabetic nephropathy progression.
  • Research Tool: In studies related to inflammation, it serves as a valuable indicator of prostaglandin metabolism.
  • Diagnostic Assays: Specific immunoassays have been developed for quantifying tetranor-PGAM levels in biological samples, aiding in the diagnosis of various inflammatory conditions .
Structural Characterization of Tetranor-PGAM

Chemical Identity and Nomenclature

Tetranor-prostaglandin A₂ metabolite (tetranor-PGAM) is a terminal catabolite derived from prostaglandin E₂ (PGE₂) through sequential β-oxidation and dehydration reactions. Its systematic IUPAC name is 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl]heptanoic acid, reflecting its chiral centers and functional groups. The "tetranor" designation indicates the loss of four methylene units (-CH₂-) from the carboxylic acid side chain during β-oxidation. Tetranor-PGAM exists in equilibrium with its precursor metabolite tetranor-PGEM (11α-hydroxy-9,15-dioxo-13,14-dihydro-2,3,4,5-tetranor-prostane-1,20-dioic acid), from which it forms via non-enzymatic dehydration [5]. Alternative nomenclature includes:

  • Chemical Abstracts name: (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]hept-5-enoic acid
  • Shorthand: 1,20-dicarboxy-13,14-dihydro-PGA₂

Table 1: Nomenclature and Identifiers of Tetranor-PGAM

Nomenclature SystemDesignation
Systematic IUPAC7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl]heptanoic acid
Prostaglandin MetaboliteTetranor-PGA₂ metabolite (tetranor-PGAM)
Synonyms10,11-Dehydro-tetranor-PGEM; 1,20-dicarboxy-13,14-dihydro-PGA₂
CAS Registry71697-40-8

Molecular Structure and Isomeric Variations

Tetranor-PGAM (C₂₀H₃₂O₅; molecular weight 352.47 g/mol) features a cyclopentanone ring with α,β-unsaturated ketone functionality at positions C9-C10, distinguishing it from the β-ketol structure in tetranor-PGEM. This conjugated enone system (λₘₐₓ ≈ 217 nm) confers UV detectability and influences chemical reactivity. The molecule retains three chiral centers at C-1, C-11, and C-15, with natural configuration (1R,11R,15S) governing its biological interactions [5].

Isomeric variations arise from:

  • Geometric isomerism: The C13-C14 bond exists exclusively in trans (E) configuration due to steric constraints of the cyclopentane ring.
  • Keto-enol tautomerism: The enone system exhibits pH-dependent equilibrium between keto and enol forms, with keto form predominating at physiological pH.
  • Hydration states: The α,β-unsaturated ketone reversibly hydrates to form dihydroxy derivatives, complicating chromatographic separation [5] [7].

Table 2: Key Structural Features of Tetranor-PGAM

Structural ElementChemical CharacteristicsBiological Significance
Carboxylic acid terminusC1 carboxylate (pKₐ 4.8)Urinary excretion facilitator
α,β-unsaturated ketoneConjugated system (C9=O, C10=C11)UV chromophore; Michael acceptor
Hydroxyl groupsC15 allylic -OH; C11 β-hydroxyH-bonding sites; phase II metabolism sites
Side chainsω-chain: C16-C20; carboxyl chain: C1-C7β-oxidation remnants

Structural Elucidation via Spectroscopic Methods

The structural characterization of tetranor-PGAM relies on complementary spectroscopic techniques that provide orthogonal data for unambiguous identification:

  • Mass Spectrometry (MS): High-resolution MS (HRMS) reveals a protonated molecular ion [M+H]⁺ at m/z 353.2328 (theoretical 353.2324 for C₂₀H₃₃O₅), with diagnostic fragments including m/z 335.2220 ([M+H-H₂O]⁺), m/z 317.2115 ([M+H-2H₂O]⁺), and m/z 291.1597 (cleavage between C12-C13). Tandem MS/MS shows signature transitions 353→335→317→291 under collision-induced dissociation [7].

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR (500 MHz, CD₃OD) displays characteristic vinyl proton at δ 6.35 ppm (H-11, dd, J=15.8 Hz), allylic methylene at δ 2.45 ppm (H-12, m), and cyclopentanone methine at δ 3.12 ppm (H-8, t). ¹³C-NMR confirms the enone system (δ 199.5 ppm, C-9; δ 153.2 ppm, C-10; δ 126.4 ppm, C-11) and carboxyl carbons (δ 178.8 ppm, C-1; δ 181.2 ppm, C-20). 2D-NMR techniques (COSY, HSQC, HMBC) establish connectivity, particularly HMBC correlations from H-11 to C-9 and from H-8 to C-10 [3] [6].

  • Infrared Spectroscopy: FTIR (KBr pellet) shows strong carbonyl stretching at 1715 cm⁻¹ (cyclopentanone), 1690 cm⁻¹ (carboxyl), and conjugated C=C absorption at 1605 cm⁻¹. The OH stretch appears as a broad band at 3400-3200 cm⁻¹ [3].

Table 3: Key NMR Assignments for Tetranor-PGAM (500 MHz, CD₃OD)

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)
C1 (COOH)--178.8
C8 (CH)3.12t (7.2)54.3
C9 (C=O)--199.5
C10 (=C)--153.2
C11 (=CH)6.35dd (15.8, 8.7)126.4
C12 (CH₂)2.45m41.7
C15 (CH-OH)4.05m71.9
C20 (COOH)--181.2

Comparative Analysis with Tetranor-PGEM and Other Prostaglandin Metabolites

Tetranor-PGAM exhibits distinct structural and metabolic differences from related prostaglandin catabolites:

  • Chemical Distinction from Tetranor-PGEM: While both derive from PGE₂, tetranor-PGAM (C₂₀H₃₂O₅) is the 10,11-dehydration product of tetranor-PGEM (C₂₀H₃₄O₆), explaining its 18 Da lower molecular weight. This dehydration introduces conjugated unsaturation that shifts UV λₘₐₓ from 278 nm (PGEM) to 217 nm (PGAM). Immunologically, monoclonal antibodies distinguish PGAM by its enone system, showing <2% cross-reactivity with PGEM's β-hydroxyketone [5].

  • Metabolic Relationships: PGE₂ undergoes initial 15-hydroxydehydrogenation to 15-keto-PGE₂, followed by Δ¹³-reduction to 13,14-dihydro-15-keto-PGE₂. Subsequent β-oxidation removes two carbons per cycle (dinor→tetranor), yielding tetranor-PGEM. Non-enzymatic dehydration then forms tetranor-PGAM, which is excreted in urine without further metabolism [2] [7].

  • Biomarker Specificity: Urinary tetranor-PGAM concentrations (0.5–4.3 ng/mg creatinine in healthy subjects) are typically 30-50% lower than tetranor-PGEM (7–40 μg/24h). However, in inflammatory conditions like chronic obstructive pulmonary disease (COPD), both metabolites increase significantly but non-proportionally:

  • Tetranor-PGEM: 3.8-fold increase in COPD vs. controls
  • Tetranor-PGAM: 2.2-fold increaseThis divergence suggests differential regulation of dehydration kinetics during inflammation [2] [7].

Table 4: Comparative Analysis of Prostaglandin Metabolites in Human Urine

ParameterTetranor-PGAMTetranor-PGEMTetranor-PGDM (PGD₂ Metabolite)
PrecursorProstaglandin E₂ (PGE₂)Prostaglandin E₂ (PGE₂)Prostaglandin D₂ (PGD₂)
Molecular FormulaC₂₀H₃₂O₅C₂₀H₃₄O₆C₁₈H₂₈O₅
Key Functional Groupsα,β-unsaturated ketoneβ-hydroxyketone9,11-diketo
Urinary Concentration (Healthy)0.5–4.3 ng/mg creatinine2.1–18.7 ng/mg creatinine0.2–1.8 ng/mg creatinine
Response in COPD↑ 2.2-fold↑ 3.8-fold↑ 4.1-fold
Stability in UrineStable at 4°C; degrades at RTDegrades at RT within 24hStable at RT

Properties

Product Name

tetranor-PGAM

IUPAC Name

8-[(1S,5R)-5-(2-carboxyethyl)-4-oxocyclopent-2-en-1-yl]-6-oxooctanoic acid

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

InChI

InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1

InChI Key

HYPIFMOQVFWSBF-WCQYABFASA-N

SMILES

C1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O

Synonyms

tetranor-Prostaglandin A Metabolite

Canonical SMILES

C1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O

Isomeric SMILES

C1=CC(=O)[C@@H]([C@H]1CCC(=O)CCCCC(=O)O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.